molecular formula C22H21NO4 B8057324 (1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

(1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B8057324
M. Wt: 363.4 g/mol
InChI Key: WFCSGQCVDZALMQ-CYFNAFFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally constrained bicyclic amino acid derivative. Its molecular formula is C22H21NO4, with a molecular weight of 363.41 g/mol . The 7-azabicyclo[2.2.1]heptane core imposes rigid stereochemical control, while the fluorenylmethyloxycarbonyl (Fmoc) group at the 7-position serves as a UV-sensitive protecting group, commonly used in solid-phase peptide synthesis (SPPS) . The carboxylic acid moiety at the 2-position enables further functionalization, making this compound valuable in medicinal chemistry and drug design.

The absolute configuration (1R,2R,4S) was confirmed through synthetic routes analogous to those used for epibatidine, a bioactive alkaloid with the same bicyclic scaffold . The stereochemistry critically influences binding affinity in biological systems, as demonstrated in studies of epibatidine’s nicotinic acetylcholine receptor activity .

Properties

IUPAC Name

(1R,2R,4S)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-13-9-10-20(18)23(13)22(26)27-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18-20H,9-12H2,(H,24,25)/t13-,18+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCSGQCVDZALMQ-CYFNAFFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Formation via Diels-Alder Cycloaddition

The 7-azabicyclo[2.2.1]heptane scaffold is typically constructed through a Diels-Alder reaction between a pyrrole derivative and a dienophile. For example, Boc-pyrrole reacts with dimethyl acetylenedicarboxylate under microwave irradiation (120°C, 200 W, 45 min) to yield dimethyl 7-aza-N-tert-butoxycarbonylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate . Subsequent hydrogenation of the diene moiety over palladium catalysts generates the saturated bicyclic system.

Key Data:

  • Reagents : Boc-pyrrole, dimethyl acetylenedicarboxylate

  • Conditions : Microwave, open vessel, 120°C

  • Yield : Quantitative (crude), purified via flash chromatography (hexane/Et₂O)

Hydrolysis to Carboxylic Acid Derivatives

The ester groups on the bicyclic framework are hydrolyzed to carboxylic acids using ion-exchange resins or aqueous bases. Amberlyst A26 (OH⁻ form) in tetrahydrofuran (THF) selectively cleaves methyl esters without affecting the Boc group, yielding 7-azabicyclo[2.2.1]heptane-2-endo,3-exo-dicarboxylic acid .

Optimized Hydrolysis Conditions:

ParameterValue
ResinAmberlyst A26 (OH⁻, 14.8 mmol)
SolventTHF
Time24 hours
TemperatureRoom temperature

Fmoc Protection of the Secondary Amine

The free amine on the azabicycloheptane is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . A representative procedure involves dissolving the bicyclic amine in a mixture of water and THF, followed by dropwise addition of Fmoc-Cl at 0°C under basic conditions (sodium bicarbonate) . The reaction proceeds overnight at room temperature, achieving near-quantitative protection.

Reaction Profile:

  • Molar Ratio : Fmoc-Cl (1.15 equiv), NaHCO₃ (4 equiv)

  • Solvents : THF/water (3:1 v/v)

  • Purification : Flash chromatography (hexane/ethyl acetate)

Yield Comparison:

MethodYieldPurity (HPLC)
Standard conditions90%>95%
Industrial scale85%>99%

Stereochemical Control and Resolution

The (1R,2R,4S) configuration is enforced during the Diels-Alder step through endo/exo selectivity. Microwave-assisted reactions favor the endo transition state, producing the desired stereochemistry . Racemic mixtures are resolved via chiral chromatography or enzymatic kinetic resolution, though specific optical rotation data for the target compound remains unpublished.

Industrial-Scale Production Challenges

Scaling the synthesis introduces hurdles such as:

  • Exothermic Reactions : Microwave irradiation is replaced with continuous flow reactors to manage heat dissipation.

  • Solvent Recovery : THF and ethyl acetate are recycled via distillation.

  • Waste Minimization : Fmoc-Cl excess is quenched with hydrazine hydrate to generate non-toxic byproducts .

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient)

  • Mass Spec : [M+H]⁺ = 449.2 (calculated: 448.5)

  • ¹³C NMR : Peaks at δ 172.2 ppm (carboxylic acid), 156.1 ppm (Fmoc carbonyl)

Alternative Synthetic Routes

An intramolecular Ugi multicomponent reaction offers a divergent pathway. 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid reacts with aldehydes, amines, and isonitriles to form peptidomimetics, though this method introduces complexity in subsequent Fmoc protection .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound (1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a notable structure in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, focusing on its role in drug design, synthesis, and potential therapeutic uses.

Molecular Details

  • Molecular Formula : C23H25NO4
  • Molecular Weight : 393.45 g/mol
  • IUPAC Name : this compound

Drug Development

The compound is primarily utilized in the synthesis of bioactive molecules and peptides. Its structural features allow for modifications that enhance pharmacological properties.

Case Studies

  • Peptide Synthesis : The Fmoc group facilitates solid-phase peptide synthesis (SPPS), a common technique for producing peptides used in therapeutics. For instance, researchers have successfully synthesized various peptides incorporating this compound to evaluate their efficacy against specific diseases.

Neuroscience Research

Due to its structural similarity to neurotransmitters, this compound has been investigated for potential applications in neurological disorders.

Case Studies

  • Receptor Binding Studies : Experiments have shown that derivatives of this compound can bind to specific receptors involved in neuropharmacology, suggesting a role in treating conditions like anxiety and depression.

Cancer Research

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development.

Case Studies

  • Cytotoxicity Assays : Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing for selective reactions at other sites within the molecule. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Features/Applications References
(1R,2R,4S)-7-Fmoc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid C22H21NO4 Fmoc (7-position), COOH (2-position) SPPS, peptide backbone constraint, UV-sensitive deprotection
tert-Butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate C11H17NO3 Boc (7-position), ketone (2-position) Acid-labile protection; precursor for N-H insertion in heterocycles
Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate C12H15NO2S Thienyl (2-position), methyl ester (1-position) Conformationally restricted proline analog; chiral HPLC resolution
exo-2-(2-Chloropyridin-5-yl)-7-azabicyclo[2.2.1]heptane (Epibatidine) C11H13ClN2 Chloropyridinyl (2-position) High-affinity nicotinic receptor ligand; natural product with 1R,2R,4S configuration
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid C21H19NO4 Fmoc (2-position), COOH (1-position) Smaller bicyclic core (3.1.0); altered ring strain and solubility
(1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid C17H15FN4O2 Pyrimidoindole (3-position), COOH (7-position) Expanded bicyclic system (4.1.0); potential kinase inhibitor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized using Fmoc (fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

  • Resin Activation : Pre-swelling NovaSyn TGR resin in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Coupling Reactions : Using reagents like 3,3-dichloro-1,2-diphenylcyclopropene and N-ethyl-N,N-diisopropylamine (DIEA) in DCM at controlled temperatures (-10°C to 20°C) to introduce the bicyclic core .
  • Deprotection : Cleavage of the Fmoc group with 20% piperidine in DMF, followed by HPLC purification .
    • Critical Parameters : Solvent polarity and reaction temperature significantly impact coupling efficiency.

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and Fmoc group integrity .
  • Mass Spectrometry : MALDI-TOF MS for accurate mass verification (e.g., [M+H]+ or [M+Na]+ ions) .

Q. What safety precautions are required during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Incompatible Materials : Avoid strong acids/bases and oxidizing agents to prevent decomposition into toxic fumes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess and yield?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., THF vs. DMF) to stabilize transition states during bicyclic ring formation .
  • Catalyst Selection : Evaluate chiral catalysts (e.g., metal-ligand complexes) to improve stereoselectivity.
  • Temperature Gradients : Perform reactions at subambient temperatures (-10°C) to minimize racemization .
    • Example Optimization Table :
ConditionYield (%)Enantiomeric Excess (%)
DCM, 0°C6592
THF, -10°C7295

Q. How can discrepancies in solubility data across studies be resolved?

  • Methodological Answer :

  • Controlled Solvent Testing : Compare solubility in DMSO, methanol, and aqueous buffers (pH 4–9) under standardized conditions (25°C, 48 hrs) .
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may mask true solubility .

Q. What is the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Store at -20°C in amber vials to prevent Fmoc group degradation (decomposition >40°C) .
  • Hydrolytic Stability : Avoid prolonged exposure to moisture; lyophilize for long-term storage .

Q. How does the bicyclo[2.2.1]heptane scaffold influence biological activity in drug discovery?

  • Methodological Answer :

  • Conformational Rigidity : The bicyclic core restricts rotational freedom, enhancing target binding affinity (e.g., protease inhibition) .
  • Derivatization Strategies : Introduce substituents at the carboxylic acid position to modulate pharmacokinetics (e.g., logP, bioavailability) .

Data Contradiction Analysis

Q. Conflicting reports on reactivity with nucleophiles: How to validate?

  • Methodological Answer :

  • Competitive Reactivity Assays : Compare reaction rates with primary/secondary amines (e.g., benzylamine vs. piperidine) in DCM .
  • Mechanistic Studies : Use DFT calculations to model transition states and predict regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.